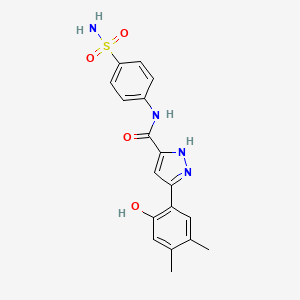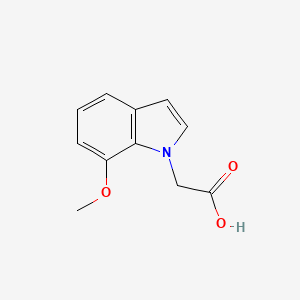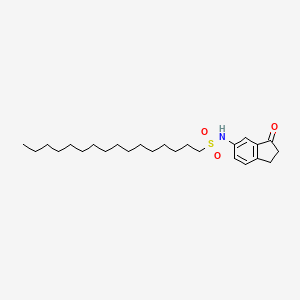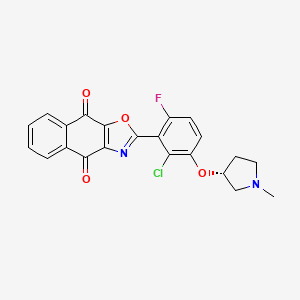
10-Deacetyl-7,10,13-trimethylBaccatinIII
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Deacetyl-7,10,13-trimethylBaccatinIII is a derivative of 10-Deacetyl Baccatin III, a natural organic compound isolated from the yew tree (Taxus species) . This compound is a crucial precursor in the synthesis of paclitaxel and other anti-cancer molecules . It is known for its significant role in cancer chemotherapy, particularly in the treatment of ovarian and breast cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Deacetyl-7,10,13-trimethylBaccatinIII can be synthesized through various methods. One common approach involves the extraction of 10-Deacetyl Baccatin III from Taxus species, followed by chemical modifications . The extraction process typically uses solvents like ethanol and methanol, with optimized conditions such as temperature, extraction time, and particle size . For instance, using ethanol at 44.8°C for 40.1 minutes with a particle size of 113 μm can yield 102 mg/kg .
Industrial Production Methods: Industrial production of this compound often involves semi-synthetic methods. These methods use the more abundant precursor compound 10-Deacetyl Baccatin III as a substrate . Heterologous expression of 10-deacetylbaccatin III-10-O-acetyltransferase in microbial strains for biotransformation of 10-Deacetyl Baccatin III is a promising alternative strategy for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Deacetyl-7,10,13-trimethylBaccatinIII undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into other valuable compounds like paclitaxel.
Common Reagents and Conditions: Common reagents used in these reactions include acetyl-CoA, which is used in the acetylation process to convert 10-Deacetyl Baccatin III to baccatin III . The conditions for these reactions often involve specific temperatures and pH levels to optimize yield and efficiency .
Major Products Formed: The major products formed from the reactions involving this compound include baccatin III and paclitaxel . These products are crucial for their anti-cancer properties and are widely used in chemotherapy .
Applications De Recherche Scientifique
10-Deacetyl-7,10,13-trimethylBaccatinIII has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing complex molecules like paclitaxel . In biology and medicine, it plays a significant role in cancer research and treatment due to its anti-cancer properties . Industrially, it is used in the large-scale production of anti-cancer drugs .
Mécanisme D'action
The mechanism of action of 10-Deacetyl-7,10,13-trimethylBaccatinIII involves its conversion into paclitaxel, which then exerts its effects by stabilizing microtubules and preventing their depolymerization . This action disrupts cell division, leading to cell death, particularly in rapidly dividing cancer cells . The molecular targets include tubulin, a protein that is essential for microtubule formation .
Comparaison Avec Des Composés Similaires
10-Deacetyl-7,10,13-trimethylBaccatinIII is unique due to its specific structure and role as a precursor in the synthesis of paclitaxel . Similar compounds include other derivatives of 10-Deacetyl Baccatin III, such as 7-Epi-10-Deacetylbaccatin III, 10-Deacetylbaccatin V, and 10-Deacetylbaccatin VI . These compounds share similar structures but differ in their specific functional groups and biological activities .
Propriétés
Formule moléculaire |
C32H42O10 |
|---|---|
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12,15-trimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32?/m0/s1 |
Clé InChI |
BTELCIXZLACDFF-YJIJYBKESA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)

![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)

![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
